molecular formula C14H22N2O3 B14742630 Acetic acid;1-(4-ethoxyphenyl)piperazine CAS No. 5472-40-2

Acetic acid;1-(4-ethoxyphenyl)piperazine

Cat. No.: B14742630
CAS No.: 5472-40-2
M. Wt: 266.34 g/mol
InChI Key: GTDSUYKWLCQJEL-UHFFFAOYSA-N
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Description

Acetic acid;1-(4-ethoxyphenyl)piperazine is a compound that combines the structural features of acetic acid and 1-(4-ethoxyphenyl)piperazine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both acetic acid and piperazine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(4-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-ethoxyphenyl)piperazine with acetic acid. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation of 1-(4-ethoxyphenyl)piperazine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(4-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Acetic acid;1-(4-ethoxyphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of acetic acid;1-(4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.

    1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of an ethoxy group.

Uniqueness

Acetic acid;1-(4-ethoxyphenyl)piperazine is unique due to the presence of both acetic acid and 1-(4-ethoxyphenyl)piperazine moieties. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

5472-40-2

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

acetic acid;1-(4-ethoxyphenyl)piperazine

InChI

InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4)

InChI Key

GTDSUYKWLCQJEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O

Origin of Product

United States

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